5-(4-Fluoro-3-methylphenyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluoro-3-methylphenyl)oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of a fluoro and methyl group on the phenyl ring enhances its chemical properties, making it a valuable compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluoro-3-methylphenyl)oxazolidin-2-one typically involves the reaction of 4-fluoro-3-methylphenyl isocyanate with an appropriate amino alcohol. The reaction is carried out under controlled conditions to ensure the formation of the oxazolidinone ring. One common method involves the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluoro-3-methylphenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, amine derivatives, and other functionalized compounds .
Scientific Research Applications
5-(4-Fluoro-3-methylphenyl)oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a building block for complex molecules.
Biology: Investigated for its potential antibacterial properties, particularly against Gram-positive bacteria.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-Fluoro-3-methylphenyl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to that of other oxazolidinones, where the compound binds to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone with potent antibacterial activity.
Tedizolid: Another oxazolidinone used for treating skin infections.
Cytoxazone: A compound with similar structural features but different pharmacological properties.
Uniqueness
5-(4-Fluoro-3-methylphenyl)oxazolidin-2-one is unique due to the presence of both fluoro and methyl groups on the phenyl ring, which enhances its chemical stability and biological activity compared to other oxazolidinones .
Properties
Molecular Formula |
C10H10FNO2 |
---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
5-(4-fluoro-3-methylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H10FNO2/c1-6-4-7(2-3-8(6)11)9-5-12-10(13)14-9/h2-4,9H,5H2,1H3,(H,12,13) |
InChI Key |
KWQJCJPHOJITLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CNC(=O)O2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.